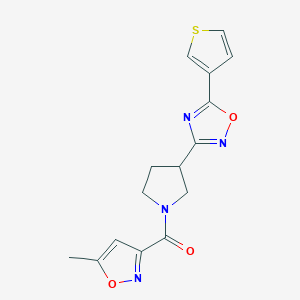
(5-Methylisoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylisoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-Methylisoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , with CAS number 1795358-16-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C17H18N4O3S with a molecular weight of 358.4 g/mol . The structure includes functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 1795358-16-5 |
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of isoxazole and oxadiazole moieties suggests potential interactions with G protein-coupled receptors (GPCRs) and other signaling proteins.
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of compounds related to isoxazoles and oxadiazoles on cancer cell lines. For instance, a study reported the cytotoxicity of various isoxazole derivatives against the HL-60 human promyelocytic leukemia cell line, revealing IC50 values ranging from 86 to 755 μM . Notably, specific derivatives induced apoptosis and cell cycle arrest by modulating the expression of key regulatory genes such as Bcl-2 , Bax , and p21^WAF-1 .
Case Study: Cytotoxicity on HL-60 Cells
In a comparative analysis:
- Isoxazole (3) : Induced apoptosis by decreasing Bcl-2 levels.
- Isoxazole (6) : Primarily caused cell cycle arrest without affecting Bax levels.
These findings indicate that the biological activity of isoxazole derivatives can vary significantly based on their structural modifications .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several potential interactions:
- Isoxazole Ring : Known for its ability to interact with various biological targets.
- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Pyrrolidine Backbone : May enhance bioavailability and receptor binding affinity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar derivatives:
| Compound Name | Biological Activity |
|---|---|
| N1-(5-hydroxy-3-(thiophen-3-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide | Anticancer properties |
| 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide | Moderate cytotoxicity |
The unique combination of functional groups in (5-Methylisoxazol...) may confer distinct chemical characteristics that enhance its biological efficacy compared to other derivatives .
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-6-12(17-21-9)15(20)19-4-2-10(7-19)13-16-14(22-18-13)11-3-5-23-8-11/h3,5-6,8,10H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXVDQCHIQVCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













